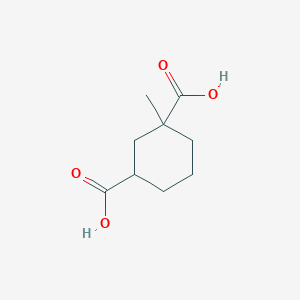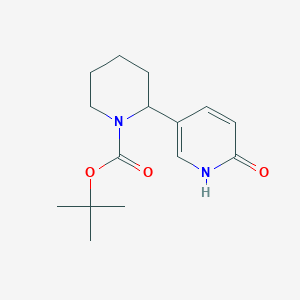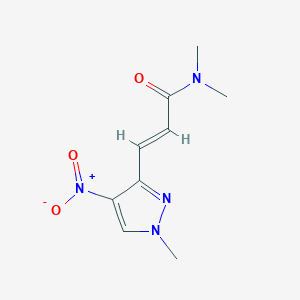
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Morpholin-4-ylethoxy)benzaldehyde; oxalic acid: is a chemical compound that combines the properties of both 2-(2-morpholin-4-ylethoxy)benzaldehyde and oxalic acid. The compound is known for its applications in various fields, including chemistry, biology, and industry. The combination of these two components results in a compound with unique properties that make it suitable for a range of scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(2-Morpholin-4-ylethoxy)benzaldehyde: Similar structure but with the morpholin-4-ylethoxy group at a different position on the benzaldehyde ring.
4-(2-Morpholin-4-ylethoxy)benzaldehyde: Another positional isomer with different properties.
Uniqueness: 2-(2-Morpholin-4-ylethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C28H36N2O10 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid |
InChI |
InChI=1S/2C13H17NO3.C2H2O4/c2*15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h2*1-4,11H,5-10H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UEKVCPNTJNXRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)



![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)

